6,9-dimethylspiro[4.4]nonan-1-one
Description
6,9-Dimethylspiro[4.4]nonan-1-one (CAS No.: 3859-46-9) is a bicyclic ketone with a spirocyclic framework, characterized by two fused cycloalkane rings (both four-membered) sharing a single sp³-hybridized carbon atom. Its molecular formula is C₁₁H₁₈O, with a molecular weight of 166.27 g/mol . The compound features methyl substituents at the 6- and 9-positions of the spiro system, which influence its steric and electronic properties.
Properties
CAS No. |
3859-46-9 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-dimethylspiro[4.4]nonan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable ketone with a diene in the presence of a Lewis acid catalyst. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6,9-Dimethylspiro[4.4]nonan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are often employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,9-Dimethylspiro[4.4]nonan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,9-dimethylspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The compound’s reactivity is largely influenced by the presence of the spiro center, which can stabilize transition states and intermediates during chemical reactions. The pathways involved often include nucleophilic attack on the carbonyl group and subsequent rearrangements .
Comparison with Similar Compounds
(a) 2,2-Dideuteriospiro[4.4]nonan-1-one (6)
(b) (S)-4-Ethynyl-4-phenylspiro[4.4]nonan-1-one (2ad)
- Structure : Features an ethynyl-phenyl group at C-4 instead of methyl groups at C-6 and C-9 .
- Key Differences: Electronic Effects: The ethynyl-phenyl group introduces π-conjugation, altering reactivity in cycloaddition or oxidation reactions compared to the electron-donating methyl groups in the target compound. Stereochemical Complexity: The (S)-configuration at C-4 adds chirality, whereas 6,9-dimethylspiro[4.4]nonan-1-one lacks stereocenters at analogous positions.
Analogues with Varied Ring Sizes
(a) Acorenone C (Spiro[4.5]dec-8-en-7-one)
- Structure: A spiro[4.5]decenone with hydroxyl and methyl substituents .
- Key Differences: Ring Size: The larger spiro[4.5] system increases ring strain compared to the spiro[4.4] framework, affecting thermal stability.
(b) C-1’ Epimer of 6,10-Dimethylspiro[4.5]dec-6-en-8-one (1)
- Structure : Spiro[4.5] system with dihydroxyethyl and methyl groups .
- Key Differences :
- Substituent Position : Methyl groups at C-6 and C-10 (vs. C-6 and C-9 in the target compound) alter steric interactions in synthetic or binding contexts.
- Bioactivity : Exhibits antioxidant and acetylcholinesterase (AChE) inhibition, suggesting that substituent positioning and hydroxyl groups are critical for these activities .
Key Insights from Comparative Analysis
Substituent Effects: Methyl groups in this compound likely enhance steric hindrance compared to deuterated or hydroxylated analogs, influencing its reactivity in nucleophilic additions or condensations.
Ring Size and Strain : Smaller spiro[4.4] systems may exhibit greater rigidity but reduced strain compared to spiro[4.5] derivatives, impacting their suitability as scaffolds in drug design.
Spectral Differentiation : Mass spectrometry and NMR data (e.g., deuterium-induced shifts) provide clear markers for distinguishing structural analogs .
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